molecular formula C14H13ClFN B1456208 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride CAS No. 1354959-99-1

5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride

Cat. No. B1456208
M. Wt: 249.71 g/mol
InChI Key: VJBIROJQEWTEIC-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylhydrazine, which is a class of organic compounds that contain a phenyl ring and a hydrazine group . Phenylhydrazines are used in the synthesis of various organic compounds .


Synthesis Analysis

While specific synthesis methods for “5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride” were not found, phenylhydrazines can generally be synthesized through the reaction of phenylboronic esters .

Scientific Research Applications

Microwave-Assisted Synthesis in Medicinal Chemistry

Microwave-assisted synthesis has been explored to develop regioselective Fischer indole synthesis, particularly focusing on novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. This method, leveraging the properties of compounds similar to 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride, has demonstrated promise in medicinal chemistry, especially for antitubercular applications against Mycobacterium tuberculosis H37Rv and multi-drug-resistant M. tuberculosis (Karthikeyan et al., 2009).

Structural and Spectroscopic Analysis

Indole derivatives have been the subject of structural and spectroscopic analysis to understand their potential in various therapeutic applications. N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide is an example, synthesized and characterized using conventional techniques and crystallography, indicating the broader applicability of compounds structurally related to 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride in pharmaceutical research (Al-Ostoot et al., 2019).

Synthesis and Structure-Activity Relationship in Antituberculosis Research

The synthesis and evaluation of indole derivatives, specifically focusing on their antituberculosis activity, have been explored extensively. Compounds structurally akin to 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride have shown promise in this field. Their structure-activity relationship provides insights into designing potent antituberculosis agents, showcasing the compound's utility in disease-oriented medicinal chemistry (Karalı et al., 2007).

Antiviral Research

The exploration of indole derivatives in antiviral research has been another critical area, with studies focusing on the synthesis and biological evaluation of novel compounds. Although not directly related to 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride, the insights from these studies highlight the potential application of similar compounds in developing antiviral therapeutics (Ivashchenko et al., 2014; Ivachtchenko et al., 2015).

properties

IUPAC Name

5-(3-fluorophenyl)-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN.ClH/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14;/h1-5,8-9,16H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBIROJQEWTEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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